REACTION_CXSMILES
|
[C:1]([O:5][C:6]([N:8]1[CH2:12][CH2:11][CH2:10][C:9]1=O)=[O:7])([CH3:4])([CH3:3])[CH3:2].[Cl:14][C:15]1[CH:21]=[CH:20][C:18]([NH2:19])=[CH:17][CH:16]=1.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+].C([O-])(O)=O.[Na+]>ClC(Cl)C.C(OCC)(=O)C.C(O)(=O)C>[C:1]([O:5][C:6]([N:8]1[CH2:12][CH2:11][CH:10]([NH:19][C:18]2[CH:20]=[CH:21][C:15]([Cl:14])=[CH:16][CH:17]=2)[CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2] |f:2.3,4.5|
|
Name
|
|
Quantity
|
190 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1C(CCC1)=O
|
Name
|
|
Quantity
|
64 mg
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(N)C=C1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
ClC(C)Cl
|
Name
|
|
Quantity
|
184 mg
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
326.5 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
on stirring at room temperature for overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Two layers were separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography (0-15% ethyl acetate in petroleum spirit, 40-60)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1CC(CC1)NC1=CC=C(C=C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 140 mg | |
YIELD: CALCULATEDPERCENTYIELD | 94.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |